molecular formula C8H9BrS B1375454 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene CAS No. 1310427-77-0

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene

Cat. No.: B1375454
CAS No.: 1310427-77-0
M. Wt: 217.13 g/mol
InChI Key: TVYQEDUVSABWTO-UHFFFAOYSA-N
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Description

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene: is a heterocyclic compound that features a bromine atom substituted at the third position of a tetrahydrobenzothiophene ring. This compound is part of the broader class of benzothiophenes, which are known for their diverse applications in medicinal chemistry and material science . The molecular formula of this compound is C8H9BrS , and it has a molecular weight of 217.13 g/mol .

Biochemical Analysis

Biochemical Properties

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . Additionally, this compound can bind to proteins involved in cellular metabolism, affecting their activity and function . The interactions between this compound and biomolecules are primarily driven by its bromine atom, which can form strong bonds with various functional groups in proteins and enzymes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis by disrupting mitochondrial function and activating caspases . Additionally, this compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can inhibit the activity of kinases involved in the mitogen-activated protein kinase pathway, resulting in reduced cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These changes can lead to alterations in cellular metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage . These effects are more pronounced in in vitro studies, where cells are continuously exposed to the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes toxic at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to various cellular compartments, including the mitochondria, nucleus, and endoplasmic reticulum . The targeting of this compound to specific compartments is mediated by targeting signals and post-translational modifications . For example, the bromine atom in the compound can facilitate its binding to mitochondrial proteins, leading to its accumulation in the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene typically involves the bromination of 4,5,6,7-tetrahydro-1-benzothiophene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3-bromo-4,5,6,7-tetrahydro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c9-7-5-10-8-4-2-1-3-6(7)8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYQEDUVSABWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310427-77-0
Record name 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene
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